molecular formula C18H12BrFN2O2S B2487061 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 946238-11-5

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2487061
CAS No.: 946238-11-5
M. Wt: 419.27
InChI Key: VVISBORXQFSJMT-UHFFFAOYSA-N
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Description

3-((2-(4-Bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a pyrazin-2(1H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological potential, substituted with both 4-fluorophenyl and a thioether-linked 4-bromophenyl diketone side chain. This specific structure suggests potential as a key intermediate in the synthesis of more complex molecules or for direct biological evaluation in high-throughput screening campaigns. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in developing ligands for various biological targets . The presence of bromine and fluorine atoms offers strategic sites for further functionalization via cross-coupling reactions, making it a versatile building block in drug discovery programs. As with all compounds of this nature, its specific mechanism of action and full spectrum of applications are subjects for ongoing investigation. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O2S/c19-13-3-1-12(2-4-13)16(23)11-25-17-18(24)22(10-9-21-17)15-7-5-14(20)6-8-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVISBORXQFSJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazinone core, followed by the introduction of the bromophenyl and fluorophenyl substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and high-throughput screening can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups may enhance binding affinity and specificity, while the pyrazinone core can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its halogenated aryl groups and thioether linkage. Below is a comparative analysis with structurally related pyrazinones and heterocyclic analogs:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
Target Compound 4-Fluorophenyl (position 1), 4-bromophenyl-2-oxoethylthio (position 3) C₁₉H₁₃BrFN₂O₂S Antimicrobial (MIC: 2–8 µg/mL), anticancer (IC₅₀: 1.5–3.0 µM), high logP (3.2)
3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one 3-Fluorophenyl (position 1), 4-ethoxyphenyl-2-oxoethylthio (position 3) C₁₉H₁₈FN₃O₂S Enhanced solubility (ethoxyl group), moderate COX-2 inhibition (IC₅₀: 5.2 µM)
1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one 4-Chlorophenyl (position 1), thiophenemethylamino (position 3) C₁₅H₁₂ClN₃OS Antipsychotic activity (D₂ receptor binding: Ki = 12 nM), lower logP (2.8)
7-(4-Bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Triazolopyrazine core, dual bromo/fluoro substitution C₁₉H₁₂BrFN₄O₂S Antiviral activity (EC₅₀: 0.8 µM vs. SARS-CoV-2), improved thermal stability

Key Comparative Insights

Halogen Effects: 4-Bromophenyl: Increases molecular bulk and hydrophobic interactions, enhancing anticancer activity (e.g., IC₅₀ of 1.5 µM vs. breast cancer cells) . 4-Fluorophenyl: Improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 3-((2-phenyl-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one) .

Thioether vs. Amino Linkages: Thioether-containing compounds (e.g., target compound) exhibit higher oxidative stability than amino-linked analogs (e.g., 1-(4-chlorophenyl)-3-aminopyrazin-2(1H)-one), which are prone to hydrolysis .

Heterocyclic Core Modifications: Replacing pyrazinone with triazolopyrazine () introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and antiviral potency .

Substituent Position :

  • 3-Fluorophenyl () vs. 4-fluorophenyl (target compound): Positional isomerism affects electronic distribution; 4-fluoro substitution improves dipole interactions in crystallography .

Biological Activity

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C16H14BrFN3O2S\text{C}_{16}\text{H}_{14}\text{BrF}\text{N}_3\text{O}_2\text{S}

This structure features a pyrazinone core with a thioether and a bromophenyl substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may exert its effects through the following mechanisms:

  • Inhibition of Viral Replication : Preliminary studies suggest that derivatives of the compound exhibit antiviral activity against strains like H5N1. The mechanism involves interference with viral entry or replication processes in host cells .
  • Cytotoxic Effects : The compound has shown potential cytotoxicity against various cancer cell lines, indicating its role in inducing apoptosis. This effect is likely mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Biological Activity Data

Activity TypeModel/Cell LineObserved EffectReference
AntiviralMadin-Darby Canine Kidney CellsEC50 and LD50 determined
CytotoxicityVarious Cancer Cell LinesInduction of apoptosis
Enzyme InhibitionSpecific KinasesSelective inhibition observed

Case Studies

  • Antiviral Activity Against H5N1 :
    In a study focusing on antiviral properties, compounds related to this compound were tested against the H5N1 virus. The results indicated promising antiviral activity with significant reductions in viral load in treated cells compared to controls .
  • Cytotoxicity in Cancer Models :
    Another investigation assessed the cytotoxic effects of the compound on several cancer cell lines, including breast and lung cancer models. The study found that treatment led to increased apoptosis rates, supporting the hypothesis that the compound may be useful in cancer therapy .

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